molecular formula C26H29FN4O2S B12223115 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B12223115
M. Wt: 480.6 g/mol
InChI Key: LVOYREVDVUVBGJ-UHFFFAOYSA-N
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Description

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and advanced techniques to optimize yield and purity. The process may include continuous flow reactions, high-throughput screening, and the use of specialized reactors to handle the complex chemistry involved .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H29FN4O2S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C26H29FN4O2S/c27-21-6-8-22(9-7-21)29-26(34)31-14-12-30(13-15-31)11-10-28-18-23-24(32)16-20(17-25(23)33)19-4-2-1-3-5-19/h1-9,18,20,32H,10-17H2,(H,29,34)

InChI Key

LVOYREVDVUVBGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)F

Origin of Product

United States

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